molecular formula C20H17ClN4O3 B4518675 N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4518675
M. Wt: 396.8 g/mol
InChI Key: GKMFTFPFPZOZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by:

  • Acetamide backbone: A central acetamide group bridges two aromatic systems.
  • A 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl moiety at the C-terminus, featuring a pyridazinone core substituted with a 2-chlorophenyl group at position 2.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13(26)22-14-6-8-15(9-7-14)23-19(27)12-25-20(28)11-10-18(24-25)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMFTFPFPZOZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the acetylamino phenyl group. Common reagents used in these reactions include acetic anhydride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to pyridazinone-acetamide derivatives with variations in substituents (Table 1). Key structural differences influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridazinone Substituent Acetamide Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, MS) Source
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) 3-(2-chlorophenyl) 4-(acetylamino)phenyl Not reported Not reported Not provided N/A
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide 3-(1-naphthyl) 4-(acetylamino)phenyl Not reported Not reported RN: 1864528 (CAS registry number)
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14q) 5-(3-methoxybenzyl), 3-methyl 4-cyanophenyl 156–158 55 IR: 3285 (NH), 2221 (CN), 1716 (CO); MS: 389.16 [M+H]+
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-methyl, 5-[4-(methylthio)benzyl] 4-bromophenyl Not reported 10 MS: 458 [M+H]+; Anal. C, H, N
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 3-[4-(4-fluorophenyl)piperazin-1-yl] Antipyrine-derived substituent 174–176 63 IR: 1711, 1665, 1642 cm⁻¹ (C=O)

Key Observations

Substituent Effects on Pyridazinone Core: Electron-Withdrawing Groups (e.g., Cl): The 2-chlorophenyl group in the target compound may enhance electrophilicity and receptor binding compared to electron-donating groups like methoxybenzyl in compound 14q .

Acetamide Modifications: 4-Acetylamino vs. 4-Cyano: The acetylamino group (target compound) provides hydrogen-bonding capacity, whereas the cyano group (14q) introduces polarity without H-bond donation, affecting target selectivity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , where pyridazinone-acetic acid is activated (e.g., with thionyl chloride) and coupled to an aniline derivative . Yields for analogs range from 10% (8a) to 79% (), suggesting substituents influence reaction efficiency.

Pharmacological Implications: Pyridazinones with piperazine or antipyrine extensions (e.g., 6c) show activity as formyl peptide receptor agonists or kinase inhibitors, implying the target compound’s 2-chlorophenyl group could modulate similar pathways . The absence of reported data for the target compound highlights the need for targeted assays to evaluate its bioactivity relative to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.